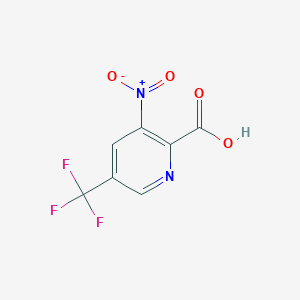
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene
Overview
Description
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene is a derivative of benzene that contains halogens and fluorine. It is a colorless to pale yellow solid with a molecular weight of 321.89 . The CAS Number is 1027511-90-5 .
Molecular Structure Analysis
The linear formula of this compound is C7H2Br2F4 . More detailed structural information was not found in the search results.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1,2-D5F3TB has been used in various scientific research applications. It has been studied for its potential applications in drug delivery, as a model compound for studying the effects of halogenation on the reactivity of aromatic compounds, and as a starting material for the synthesis of other fluorinated aromatic compounds. Additionally, 1,2-D5F3TB has been used in studies of the interaction between halogenated aromatic compounds and proteins, as well as in studies of the reactivity of halogenated aromatic compounds.
Mechanism of Action
Mode of Action
It is known that halogenated compounds like this often interact with biological targets through halogen bonding, where the halogen atom of the compound forms a weak bond with a lewis base of the target molecule .
Pharmacokinetics
The compound is predicted to inhibit CYP2C9, an enzyme involved in drug metabolism .
Advantages and Limitations for Lab Experiments
1,2-D5F3TB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of conditions. Additionally, its halogenation and trifluoromethylation make it an ideal model compound for studying the effects of halogenation and hydrophobicity on the reactivity of aromatic compounds. However, 1,2-D5F3TB also has several limitations for use in laboratory experiments. Its reactivity can make it difficult to work with and it can be difficult to store and handle. Additionally, the effects of halogenation and hydrophobicity on the reactivity of aromatic compounds are not yet fully understood.
Future Directions
There are several potential future directions for 1,2-D5F3TB. One potential direction is to further study its effects on the reactivity of aromatic compounds and its potential applications in drug delivery. Additionally, further research could be done to explore its potential applications in the synthesis of other fluorinated aromatic compounds. Additionally, further studies could be done to explore its potential biochemical and physiological effects. Finally, further research could be done to explore the effects of halogenation and hydrophobicity on the reactivity of aromatic compounds.
Safety and Hazards
This compound is associated with several hazard statements: H302-H315-H319-H335 . This means it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1,2-dibromo-5-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTORMFGZNQYAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673776 | |
| Record name | 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1027511-90-5 | |
| Record name | 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















